molecular formula C11H14O2 B12687284 2,4-Dimethoxy-1-(1-propenyl)benzene CAS No. 829-39-0

2,4-Dimethoxy-1-(1-propenyl)benzene

Cat. No.: B12687284
CAS No.: 829-39-0
M. Wt: 178.23 g/mol
InChI Key: SKWTXGMULLCOGN-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dimethoxy-1-(1-propenyl)benzene, also known as methyl isoeugenol, is an organic compound with the molecular formula C11H14O2. It is a colorless to pale yellow liquid with a sweet, floral aroma. This compound is found naturally in various essential oils, including citronella oil and ylang-ylang oil .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dimethoxy-1-(1-propenyl)benzene can be synthesized through the methanol etherification of isoeugenol. The process involves reacting isoeugenol with methanol in the presence of a base, such as sodium hydroxide, to form the desired product .

Industrial Production Methods

Industrial production of this compound typically involves the extraction of essential oils from plants like clove and guava. The active ingredient is then isolated and purified through various chemical processes .

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethoxy-1-(1-propenyl)benzene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can produce halogenated derivatives .

Scientific Research Applications

2,4-Dimethoxy-1-(1-propenyl)benzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dimethoxy-1-(1-propenyl)benzene involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating enzyme activity and interacting with cellular receptors. For instance, its antimicrobial properties may be due to its ability to disrupt microbial cell membranes .

Comparison with Similar Compounds

2,4-Dimethoxy-1-(1-propenyl)benzene is similar to other compounds such as:

The presence of methoxy groups in this compound makes it more hydrophobic and can enhance its ability to interact with lipid membranes, potentially increasing its biological activity .

Properties

CAS No.

829-39-0

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

2,4-dimethoxy-1-[(E)-prop-1-enyl]benzene

InChI

InChI=1S/C11H14O2/c1-4-5-9-6-7-10(12-2)8-11(9)13-3/h4-8H,1-3H3/b5-4+

InChI Key

SKWTXGMULLCOGN-SNAWJCMRSA-N

Isomeric SMILES

C/C=C/C1=C(C=C(C=C1)OC)OC

Canonical SMILES

CC=CC1=C(C=C(C=C1)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.